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molecular formula C11H10ClN3O2 B8417703 2-Chloro-6-nitro-3-pyrrolidinobenzonitrile

2-Chloro-6-nitro-3-pyrrolidinobenzonitrile

Cat. No. B8417703
M. Wt: 251.67 g/mol
InChI Key: JNXDGBBTSPRDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04610987

Procedure details

13.0 g of 2,3-dichloro-6-nitrobenzonitrile was dissolved in 50 ml of dimethylformamide, and 11.0 g of pyrrolidine was added to the solution, followed by stirring while externally cooling because of heat generation. After continuing the stirring for 30 minutes, the reaction mixture was poured into water. The precipitate thus formed was filtered, washed with water and then with methanol to obtain 13.3 g of 2-chloro-6-nitro-3-pyrrolidinobenzonitrile (melting point: 170°-173° C.).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9](Cl)=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]#[N:5].[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.O>CN(C)C=O>[Cl:1][C:2]1[C:9]([N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1Cl)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while externally cooling because of heat generation
CUSTOM
Type
CUSTOM
Details
stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC=C1N1CCCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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